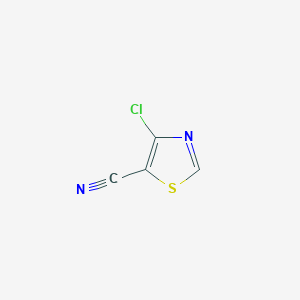

4-Chloro-5-cyanothiazole

Übersicht

Beschreibung

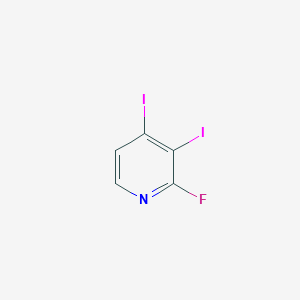

4-Chloro-5-cyanothiazole is a chemical compound with the molecular formula C4HClN2S . It is a derivative of thiazole, a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic ring with one sulfur atom and one nitrogen atom . The molecular weight of this compound is 110.14 g/mol .Wissenschaftliche Forschungsanwendungen

Catalytic Production

4-Chloro-5-cyanothiazole is used in catalytic processes. For instance, it is prepared via the catalytic vapor phase ammoxidation of DELTA 3-4-methylthiazoline or 4-methylthiazole, using a novel composition of a slurried chromium cobalt molybdate catalyst. This process demonstrates high selectivity in the production of 4-cyanothiazole (Crowder & Diplas, 2000).

Crystal Structure Analysis

The crystal structure and solid-state packing of 4-chloro-5H-1,2,3-dithiazol-5-one and its polymorphs, which are structurally related to this compound, have been analyzed. These S,N-rich heterocycles are planar and exhibit tight solid-state packing attributed to a network of short intermolecular electrostatic contacts (Constantinides et al., 2021).

Synthesis of Benzothiazines and Benzoxazines

This compound is involved in the synthesis of 2-cyano-4H-3,1-benzothiazines and 2-cyano-4H-3,1-benzoxazines. These compounds are synthesized through the treatment of related hydrochloride salts with sodium cyanoborohydride or sodium hydride in suitable conditions, yielding moderate to good yields (Lee & Kim, 1993).

Corrosion Inhibition in Metals

Compounds structurally similar to this compound, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been studied for their efficiency in inhibiting corrosion of mild steel in acidic media. These studies reveal significant inhibition efficiencies, indicating potential applications in metal preservation (Lagrenée et al., 2002).

Dithiazole Chemistry

This compound is also relevant in the broader context of 1,2,3-dithiazole chemistry. This includes the synthesis of various derivatives and reactions of related compounds, providing insights into the mechanistic interpretation of these reactions and potential applications in the synthesis of heterocyclic compounds (Kim, 1998).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Chloro-5-cyanothiazole is a thiazole derivative, a class of compounds known for their wide range of biological activities . Thiazoles are often part of a fused bicyclic core in active pharmaceutical ingredients (APIs) and contain multiple points of functionalization . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities

Pharmacokinetics

An analysis of the physicochemical and pharmacokinetic properties related to ADMET was carried out for a series of novel thiazole derivatives

Result of Action

Thiazole derivatives have been associated with a number of biologically active qualities, including antiviral, antioxidant, anticonvulsant, antibacterial, antitumor, anticancer, antitubercular, anti-inflammatory, antifungal, antimicrobial, and antiproliferative activities .

Eigenschaften

IUPAC Name |

4-chloro-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClN2S/c5-4-3(1-6)8-2-7-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBXWKKRGNMGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

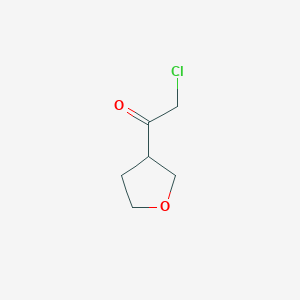

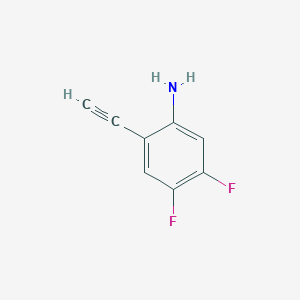

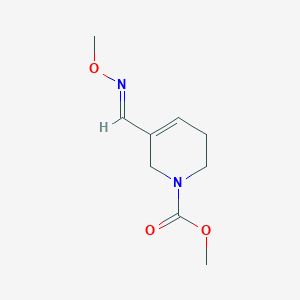

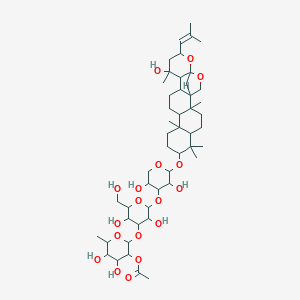

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B115146.png)

![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)

![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)